2-Ethoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
Description
SALOR-INT L397261-1EA, also known by its chemical name 2-ethoxy-4-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate, is a compound with the molecular formula C26H25N3O7 and a molecular weight of 491.49 g/mol . This compound is used primarily in scientific research and industrial applications .
Properties
CAS No. |
769148-55-2 |
|---|---|
Molecular Formula |
C26H25N3O7 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H25N3O7/c1-4-35-23-14-17(8-13-22(23)36-26(32)18-9-11-20(33-2)12-10-18)16-27-29-25(31)24(30)28-19-6-5-7-21(15-19)34-3/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
InChI Key |
JUBXONXYYILGEP-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of SALOR-INT L397261-1EA involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and not publicly disclosed. general synthetic routes for similar compounds typically involve multi-step organic synthesis, including the formation of key intermediates and subsequent coupling reactions under controlled conditions .
Chemical Reactions Analysis
SALOR-INT L397261-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L397261-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of SALOR-INT L397261-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
SALOR-INT L397261-1EA can be compared with other similar compounds, such as SALOR-INT L398241-1EA, which has a similar molecular structure but different functional groups. The uniqueness of SALOR-INT L397261-1EA lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry .
Similar compounds include:
Biological Activity
The compound 2-Ethoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives of the compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies reveal that it can inhibit the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This modulation can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor cell proliferation has been observed in various cancer types, including breast and colon cancers .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
- Regulation of Cell Signaling Pathways : It modulates signaling pathways related to apoptosis and cell survival.
- Scavenging Free Radicals : The antioxidant properties help mitigate oxidative stress.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of a series of similar compounds using DPPH and ABTS assays. The results indicated a significant reduction in free radical formation, suggesting potential therapeutic applications for oxidative stress-related diseases .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 15 | 10 |
| Compound B | 20 | 12 |
| Target Compound | 8 | 5 |
Study 2: Anti-inflammatory Activity
In a controlled trial assessing anti-inflammatory effects, the target compound was administered to animal models with induced inflammation. Results showed a marked decrease in paw edema and serum levels of pro-inflammatory cytokines compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
